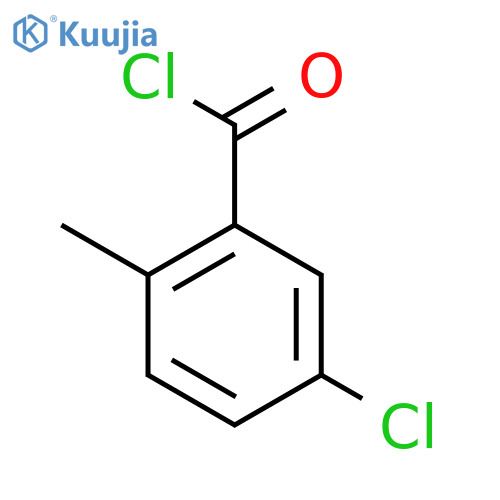Cas no 21900-40-3 (5-chloro-2-methylbenzoyl chloride)

21900-40-3 structure
商品名:5-chloro-2-methylbenzoyl chloride
CAS番号:21900-40-3
MF:C8H6Cl2O
メガワット:189.038640499115
MDL:MFCD11111052
CID:1405245
PubChem ID:14839219
5-chloro-2-methylbenzoyl chloride 化学的及び物理的性質
名前と識別子
-
- Benzoyl chloride, 5-chloro-2-methyl-
- 5-chloro-2-methylbenzoyl chloride
- AKOS006308463
- DA-37555
- 5-Chloro-o-toluoyl chloride
- F52326
- AS-48665
- EN300-127512
- WAA90040
- 21900-40-3
- DTXSID801299824
- 3-Chloro-6-methylbenzoyl chloride
- WKSLUZTZBSDWDE-UHFFFAOYSA-N
- 5-Chloro-2-methylbenzoylchloride
- SCHEMBL874097
-
- MDL: MFCD11111052
- インチ: InChI=1S/C8H6Cl2O/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3
- InChIKey: WKSLUZTZBSDWDE-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C=C(C=C1)Cl)C(=O)Cl
計算された属性
- せいみつぶんしりょう: 187.97968
- どういたいしつりょう: 187.9795702g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 17.1Ų
じっけんとくせい
- PSA: 17.07
5-chloro-2-methylbenzoyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013027478-500mg |
5-Chloro-2-methylbenzoyl chloride |
21900-40-3 | 97% | 500mg |
$855.75 | 2023-09-02 | |
| Enamine | EN300-127512-0.25g |
5-chloro-2-methylbenzoyl chloride |
21900-40-3 | 0.25g |
$136.0 | 2023-06-08 | ||
| Enamine | EN300-127512-5.0g |
5-chloro-2-methylbenzoyl chloride |
21900-40-3 | 5g |
$1033.0 | 2023-06-08 | ||
| Alichem | A013027478-250mg |
5-Chloro-2-methylbenzoyl chloride |
21900-40-3 | 97% | 250mg |
$470.40 | 2023-09-02 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | XW0096-10g |
5-chloro-2-methylbenzoyl chloride |
21900-40-3 | 95% | 10g |
$1250 | 2023-09-07 | |
| abcr | AB428614-1 g |
3-Chloro-6-methylbenzoyl chloride |
21900-40-3 | 1g |
€594.40 | 2023-04-23 | ||
| abcr | AB428614-5 g |
3-Chloro-6-methylbenzoyl chloride |
21900-40-3 | 5g |
€1,316.00 | 2023-04-23 | ||
| Enamine | EN300-127512-0.05g |
5-chloro-2-methylbenzoyl chloride |
21900-40-3 | 0.05g |
$64.0 | 2023-06-08 | ||
| Enamine | EN300-127512-0.5g |
5-chloro-2-methylbenzoyl chloride |
21900-40-3 | 0.5g |
$256.0 | 2023-06-08 | ||
| Fluorochem | 062747-1g |
3-Chloro-6-methylbenzoyl chloride |
21900-40-3 | 97% | 1g |
£225.00 | 2022-02-28 |
5-chloro-2-methylbenzoyl chloride 関連文献
-
Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
-
F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
21900-40-3 (5-chloro-2-methylbenzoyl chloride) 関連製品
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:21900-40-3)5-chloro-2-methylbenzoyl chloride

清らかである:99%
はかる:1g
価格 ($):302.0